molecular formula C6H5N3O5 B181620 2-Amino-4,6-dinitrophenol CAS No. 96-91-3

2-Amino-4,6-dinitrophenol

Cat. No.: B181620
CAS No.: 96-91-3
M. Wt: 199.12 g/mol
InChI Key: QXYMVUZOGFVPGH-UHFFFAOYSA-N
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Description

2-Amino-4,6-dinitrophenol, also known as picramic acid, is a chemical compound with the molecular formula C₆H₅N₃O₅. It is characterized by the presence of an amino group and two nitro groups attached to a phenol ring. This compound is known for its explosive properties and is used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4,6-dinitrophenol can be synthesized by neutralizing an alcoholic solution of picric acid with ammonium hydroxide. Hydrogen sulfide is then added to the resulting solution, which turns red, yielding sulfur and red crystals. These are the ammonium salts of this compound, from which it can be extracted using acetic acid .

Industrial Production Methods: In industrial settings, this compound is produced by the reduction of 2,4-dinitrophenol using hydrazine hydrate in the presence of a catalyst, such as ferric chloride hexahydrate and activated charcoal. This method is preferred due to its milder reaction conditions, high yield, and environmental friendliness .

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form various derivatives. For example, it can be reduced to 2,4-diaminophenol.

    Substitution: The compound can participate in substitution reactions, where the nitro groups can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Hydrazine Hydrate: Used in reduction reactions.

    Ammonium Hydroxide: Used in the initial neutralization step during synthesis.

    Hydrogen Sulfide: Used to yield sulfur and red crystals during synthesis.

Major Products Formed:

Scientific Research Applications

Synthesis of Dyes and Pigments

One of the primary applications of 2-amino-4,6-dinitrophenol is in the dye industry. It is used in synthesizing various azo dyes and pigments due to its ability to form stable colored compounds when reacted with diazonium salts. The following table summarizes some common dyes synthesized using this compound:

Dye Name Chemical Structure Application
Azo DyesVaries (azo linkage)Textiles, food coloring
Pigment Yellow 10C12H12N4O5SPlastics, inks
Pigment Red 48C20H14N4O5Paints, coatings

Pharmaceutical Research

Historically, derivatives of this compound were explored for their potential as weight-loss agents in the 1930s. However, due to severe side effects and toxicity concerns, these applications were discontinued. Current research focuses on understanding its biological effects and potential therapeutic uses while ensuring safety .

Case Study: Toxicological Assessments

A study conducted on the dermal application of 4% this compound solution in rabbits showed no significant irritation, indicating a potential for controlled use in pharmaceutical formulations . However, the compound's toxicity profile remains a concern.

Explosives and Military Applications

The explosive nature of this compound makes it valuable in military applications. It can be used as a precursor for more stable explosive compounds or as a component in munitions. The following table outlines key properties relevant to its use as an explosive:

Property Value
Explosive ClassificationExplosive mass explosion hazard
SensitivitySensitive to shock and heat
StabilityStable when wetted

Environmental Impact Studies

Research has also been directed towards assessing the environmental impact of this compound. Its potential to contaminate water sources poses risks due to its toxicity to aquatic life . Studies indicate that runoff from fire control efforts can lead to environmental contamination.

Case Study: Aquatic Toxicity

Toxicity assessments have shown that concentrations of this compound can be harmful to aquatic organisms over extended exposure periods . This highlights the need for careful management during disposal and usage.

Safety Regulations and Guidelines

Due to its hazardous nature, regulations surrounding the use of this compound are stringent. The European Chemicals Agency (ECHA) has classified it under several hazard categories including acute toxicity and environmental hazards . Proper handling protocols are essential to mitigate risks associated with exposure.

Mechanism of Action

The mechanism of action of 2-Amino-4,6-dinitrophenol involves its interaction with cellular components. It can act as an uncoupler of oxidative phosphorylation, disrupting the production of adenosine triphosphate (ATP) in mitochondria. This leads to an increase in metabolic rate and energy expenditure, which is why similar compounds have been studied for weight loss applications .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4,6-dinitrophenol is unique due to its dual functionality as both an amino and nitro compound. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, its explosive properties make it valuable in certain industrial applications .

Biological Activity

2-Amino-4,6-dinitrophenol (Picramic acid) is a nitrophenolic compound that has garnered attention due to its biological activity and potential toxicological effects. This article reviews the biological activity of this compound, focusing on its metabolism, toxicity, and effects on various biological systems.

Metabolism and Biotransformation

Research indicates that this compound is metabolized in vivo primarily through reduction processes. Studies have shown that upon administration, it can be converted into various metabolites, including 2-amino-4-nitrophenol and 4-amino-2-nitrophenol. In an in vitro study using rat liver homogenates, it was found that approximately 81% of 2,4-DNP (the parent compound) was metabolized under optimal conditions, with 75% of the metabolites being 2-amino-4-nitrophenol .

Table 1: Metabolites of this compound

MetabolitePercentage of Total MetabolitesSource Study
2-Amino-4-nitrophenol75%Eiseman et al., 1972
4-Amino-2-nitrophenol23%Parker, 1952
2,4-Diaminophenol≈1%Eiseman et al., 1972

Toxicological Profile

The toxicological profile of this compound reveals significant concerns regarding its safety. In animal studies, the compound has been associated with various adverse effects:

  • Skin Sensitization : In guinea pig studies, picramic acid demonstrated potential skin sensitization effects .
  • Hematological Effects : Repeated exposure to dinitrophenols has been linked to alterations in hematological parameters and potential liver toxicity .
  • Developmental Toxicity : Studies have indicated that exposure to dinitrophenols during critical developmental periods may lead to teratogenic effects in animal models .

Table 2: Toxicological Findings from Animal Studies

Study TypeSpeciesDose (mg/kg)Observed Effects
Short-term gavageS-D Rat0, 4, 20, or 100Increased liver weights; hematological changes
Skin sensitization testGuinea PigN/AErythema and eschar formation

Biological Activity in Aquatic Organisms

The bioconcentration and metabolism of picramic acid have also been studied in aquatic species such as rainbow trout (Salmo gairdneri). These studies reveal that dinitrophenols can accumulate in fish tissues, potentially leading to ecological impacts and concerns regarding food safety .

Case Studies

  • Occupational Exposure : A case study involving workers exposed to sodium picramate (a derivative of picramic acid) reported significant health issues including agranulocytosis after prolonged exposure . This highlights the compound's potential for severe toxic effects in occupational settings.
  • Environmental Impact : Investigations into contaminated sites have shown the persistence of dinitrophenols in soil and water systems, raising concerns about their long-term ecological impact and bioaccumulation risks .

Chemical Reactions Analysis

Reduction Reactions

2-Amino-4,6-dinitrophenol undergoes selective reduction of nitro groups, influenced by reaction conditions:

Catalytic Reduction

  • Hydrazine hydrate in the presence of FeCl₃·6H₂O and activated charcoal reduces one nitro group to an amine, yielding 2,4-diaminophenol with high efficiency (yield >90%).
  • Ascorbic acid and CuSO₄ reduce picric acid to picramic acid via intermediate hydride transfer, forming sulfur byproducts .

Microbial Reduction

  • Rhodococcus erythropolis HLPM-1 catalyzes hydride transfer to the aromatic ring, forming a hydride-Meisenheimer complex. Protonation enables enzymatic nitrite elimination, degrading picramic acid to less toxic metabolites .

Substitution Reactions

The nitro groups participate in nucleophilic aromatic substitution under controlled conditions:

Reagent Product Conditions Source
Ammonium hydroxide2-Amino-4-nitrophenol glucuronideAlcoholic solution, neutral pH
Alkali metalsExplosive decompositionBase presence (e.g., NaOH)
  • Reaction with 3-amino-2H-azirines yields fused pyrimidine derivatives via cycloaddition .

Hydrolysis and Stability

  • Acidic Conditions : Stable but forms explosive salts (e.g., lead picramate) under prolonged heating .
  • Basic Conditions : Reacts violently with NaOH/KOH, even in aqueous solutions, releasing toxic gases (NOₓ) .
  • Thermal Decomposition : Explodes at 169°C when dry; wetting reduces sensitivity.

Enzymatic Metabolism

In vivo and in vitro studies reveal metabolic pathways:

Metabolites in Mammalian Systems

Metabolite Percentage Study
2-Amino-4-nitrophenol75%Eiseman et al., 1972
4-Amino-2-nitrophenol23%Parker, 1952
2,4-Diaminophenol~1%Eiseman et al., 1972
  • Rat liver homogenates metabolize 81% of this compound under optimal pH and NADPH cofactors .
  • Oxygen inhibits nitroreductase activity by reoxidizing FADH₂/NADPH, slowing amine formation .

Environmental Degradation

  • Aerobic Biodegradation : Nitro groups are replaced by hydroxyl groups, releasing nitrite .
  • Anaerobic Biodegradation : Desulfovibrio spp. reduce nitro groups to amines, yielding phenol as a terminal product .

Reactivity Hazards

  • Explosivity : Shock, friction, or heat triggers detonation. Wetting ≥20% water mitigates risk .
  • Incompatibilities : Reacts violently with:
    • Reducing agents (e.g., hydrides, sulfides)
    • Strong oxidizers (e.g., peroxides)

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-amino-4,6-dinitrophenol, and how can purity be validated?

Synthesis typically involves nitration and reduction steps. For example, picric acid (2,4,6-trinitrophenol) can undergo partial reduction to yield this compound . Purity validation requires chromatographic techniques (HPLC or TLC) and spectroscopic methods (NMR, FTIR). Melting point analysis (>150°C, decomposition) and elemental analysis are also critical for confirming structural integrity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

The compound is classified as a hazardous material (UN 3317) due to its explosive potential when dry. It must be stored wet (≥20% water by mass) at 4°C under inert atmosphere . Personal protective equipment (PPE), including flame-resistant lab coats and nitrile gloves, is mandatory. Work should be conducted in fume hoods to avoid inhalation of dust or vapors .

Q. How can researchers characterize the solubility and stability of this compound under varying conditions?

Solubility tests in polar (water, methanol) and non-polar solvents (chloroform) reveal limited solubility, necessitating sonication or heating for dissolution . Stability studies should monitor decomposition via UV-Vis spectroscopy under thermal stress (e.g., 40–80°C) or pH extremes (acidic/alkaline conditions) .

Advanced Research Questions

Q. How do contradictory data on the biodegradation of this compound inform environmental risk assessments?

Aerobic biodegradation studies show only 2% degradation after 48 hours at 200 mg/L, suggesting persistence in oxic environments. However, anaerobic conditions promote microbial reduction to 2,4-diamino-6-nitrophenol, altering toxicity profiles . These disparities highlight the need for context-specific risk models, particularly in groundwater or sediment systems .

Q. What mechanistic insights explain the compound’s role in synthesizing heterocyclic derivatives (e.g., quinoxalines, benzoxazoles)?

this compound reacts with 3-amino-2H-azirines via nucleophilic aromatic substitution, forming quinoxaline derivatives. The electron-withdrawing nitro groups activate the phenol ring for electrophilic attacks, while the amino group facilitates cyclization . Reaction optimization requires controlled pH (neutral to slightly acidic) and reflux in aprotic solvents (e.g., DMF) .

Q. How can researchers resolve discrepancies in metabolite profiles observed during toxicokinetic studies?

In rats, 60% of orally administered picric acid is excreted as parent compound, while 18.5% is metabolized to this compound . Discrepancies in metabolite ratios across species may arise from differences in hepatic reductase activity or gut microbiota. Cross-species comparative studies using isotopically labeled analogs and LC-MS/MS are recommended to clarify metabolic pathways .

Q. What experimental strategies mitigate interference from nitro-group reduction artifacts in electrochemical studies?

Electrochemical reduction of nitro groups to amines can skew redox potential measurements. Using deoxygenated buffers (e.g., argon-saturated PBS) and controlled-potential electrolysis minimizes side reactions. Cyclic voltammetry paired with in-situ FTIR spectroscopy helps distinguish between reduction intermediates and artifacts .

Properties

IUPAC Name

2-amino-4,6-dinitrophenol
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InChI

InChI=1S/C6H5N3O5/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14/h1-2,10H,7H2
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InChI Key

QXYMVUZOGFVPGH-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1N)O)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C6H5N3O5
Record name 2-AMINO-4,6-DINITROPHENOL
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DSSTOX Substance ID

DTXSID5024479
Record name 2-Amino-4,6-dinitrophenol
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Molecular Weight

199.12 g/mol
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Physical Description

2-amino-4,6-dinitrophenol appears as dark red needles or prisms. Red crystals. Water insoluble. Explosive in the dry state but desensitized by wetting. Easily ignited and once ignited burn readily., Dark red solid; [Merck Index]
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Flash Point

410 °F (NTP, 1992), 210 °C
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Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992), @ 22-25 °C, 0.065 g dissolves in 100 ml H2O, More sol in hot water than in cold water, Soluble in benzene & ether, Moderately sol in alc; sol in glacial acetic acid, Sol in aniline
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Vapor Pressure

0.00000042 [mmHg]
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Color/Form

Dark red needles from alc, prisms from chloroform

CAS No.

96-91-3
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Melting Point

336 °F (NTP, 1992), 169 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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